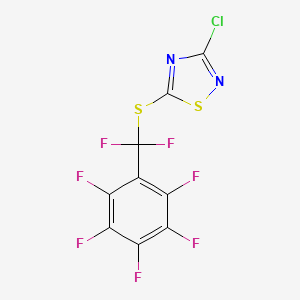
3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is a complex organic compound that features a thiadiazole ring substituted with a chlorinated and fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole precursor with a chlorinated and fluorinated phenyl derivative. One common method is the nucleophilic substitution reaction where the thiadiazole ring is reacted with a chlorinated fluorophenyl methyl thio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorinated and fluorinated groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- Trifluoromethylpyridines
Uniqueness
3-Chloro-5-((difluoro(perfluorophenyl)methyl)thio)-1,2,4-thiadiazole is unique due to its combination of a thiadiazole ring with chlorinated and fluorinated phenyl groups. This combination imparts distinct chemical properties such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9ClF7N2S2 |
|---|---|
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
3-chloro-5-[difluoro-(2,3,4,5,6-pentafluorophenyl)methyl]sulfanyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9ClF7N2S2/c10-7-18-8(21-19-7)20-9(16,17)1-2(11)4(13)6(15)5(14)3(1)12 |
Clave InChI |
PEQLNMXZUFBDOG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)SC2=NC(=NS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


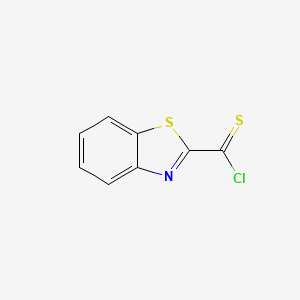
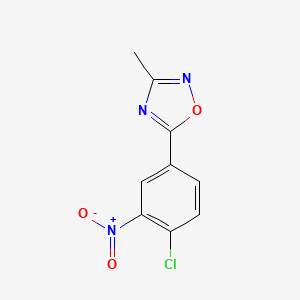

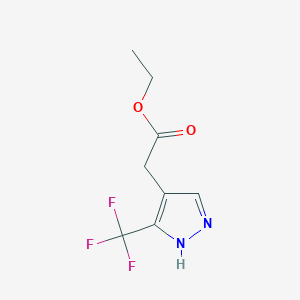
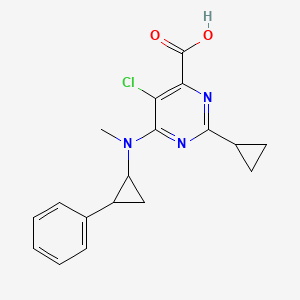


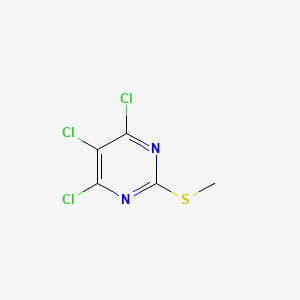

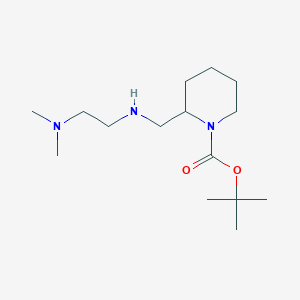
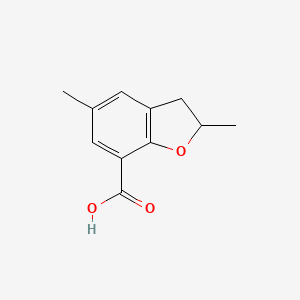
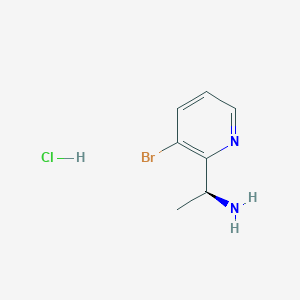
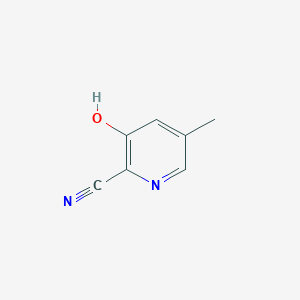
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
